REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[CH:10][CH2:11][C:12]([OH:14])=[O:13]>CO.[C].[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:2.3|
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Name
|
4-(2,4-dimethylphenyl)-3-butenoic acid
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)C=CCC(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Palladium-carbon
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Quantity
|
7.96 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the palladium-carbon in the reaction mixture was Celite-filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 171.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |